molecular formula C11H11BrO3 B13702905 1-(3-acetyl-2-methoxyphenyl)-2-bromoethanone

1-(3-acetyl-2-methoxyphenyl)-2-bromoethanone

Cat. No.: B13702905
M. Wt: 271.11 g/mol
InChI Key: XQTYATAZOFLPGN-UHFFFAOYSA-N
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Description

1-(3-acetyl-2-methoxyphenyl)-2-bromoethanone is an organic compound with a complex structure It is characterized by the presence of an acetyl group, a methoxy group, and a bromoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-acetyl-2-methoxyphenyl)-2-bromoethanone typically involves the bromination of 1-(3-acetyl-2-methoxyphenyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-acetyl-2-methoxyphenyl)-2-bromoethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of hydroxyl derivatives.

Scientific Research Applications

1-(3-acetyl-2-methoxyphenyl)-2-bromoethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-acetyl-2-methoxyphenyl)-2-bromoethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-acetyl-2-methoxyphenyl)ethanone: Lacks the bromine atom and may have different reactivity and applications.

    2-bromo-1-(3-acetyl-2-methoxyphenyl)ethanol: A reduced form with an alcohol group instead of a carbonyl group.

    3-acetyl-2-methoxyphenylboronic acid: Contains a boronic acid group instead of a bromoethanone moiety.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

1-(3-acetyl-2-methoxyphenyl)-2-bromoethanone

InChI

InChI=1S/C11H11BrO3/c1-7(13)8-4-3-5-9(10(14)6-12)11(8)15-2/h3-5H,6H2,1-2H3

InChI Key

XQTYATAZOFLPGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)CBr)OC

Origin of Product

United States

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